N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide
Description
The compound N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide belongs to the quinoline-4-carboxamide family, characterized by a quinoline core substituted at position 2 with a pyridinyl group and a carboxamide side chain. The side chain includes a 2-oxoethyl moiety linked to a 4-methoxyphenyl group. This structure is designed to optimize interactions with biological targets, such as fibroblast activation protein (FAP), which is implicated in tumor progression and metabolic regulation .
The presence of the pyridin-2-yl group enhances π-π stacking and hydrogen bonding, while the 4-methoxyphenyl moiety may improve pharmacokinetic properties, such as solubility and metabolic stability .
Properties
Molecular Formula |
C24H19N3O3 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-pyridin-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H19N3O3/c1-30-17-11-9-16(10-12-17)23(28)15-26-24(29)19-14-22(21-8-4-5-13-25-21)27-20-7-3-2-6-18(19)20/h2-14H,15H2,1H3,(H,26,29) |
InChI Key |
CMZJTLAGFGOTTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group can be introduced via a nucleophilic substitution reaction using a suitable pyridine derivative.
Attachment of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Oxidation
The methoxy group (-OCH₃) on the phenyl ring can undergo oxidation to form hydroxyl (-OH) groups. Common reagents include:
-
Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction
The carboxamide group (-CONH₂) can be reduced to an amine (-CH₂NH₂) using:
-
Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with palladium catalysts .
Substitution Reactions
-
Electrophilic Substitution : The aromatic rings undergo reactions with halogens (e.g., Cl₂, Br₂) or nitric acid (HNO₃).
-
Nucleophilic Substitution : The carboxamide group may react with nucleophiles like amines or alcohols under basic conditions.
Example Reaction Table :
| Reaction Type | Reagents/Conditions | Outcomes |
|---|---|---|
| Oxidation | KMnO₄, H+ | Hydroxyl group formation |
| Reduction | LiAlH₄, THF | Amine derivative |
| Electrophilic Substitution | Cl₂, FeCl₃ | Chlorinated aromatic rings |
Carboxamide Group
-
Hydrolysis : Acidic or basic hydrolysis can convert the amide to a carboxylic acid or amine.
-
Alkylation : Reaction with alkyl halides (e.g., CH₃I) under basic conditions may introduce alkyl substituents.
Quinoline Core
-
Electrophilic Attack : Reactivity at specific positions (e.g., C-2, C-4) due to the electron-deficient nature of the quinoline ring .
-
Coordination Chemistry : The nitrogen atom in quinoline can bind metal ions (e.g., Fe³⁺, Cu²⁺), enabling catalytic applications .
Characterization and Analysis
-
NMR Spectroscopy : Confirms the structure via proton shifts (e.g., δ 11.76 ppm for NH protons in amides) .
-
Mass Spectrometry : Identifies molecular weight and fragmentation patterns (e.g., loss of CO₂ during decarboxylation) .
-
IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for amides) .
Example NMR Data :
| Proton Environment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| NH (amide) | 11.14–11.76 | |
| Aromatic protons (quinoline) | 7.00–8.50 |
Comparison with Similar Compounds
| Compound | Key Differences | Reactivity Implications |
|---|---|---|
| 2-(4-methoxyphenyl)quinoline-4-carboxamide | Lacks pyridin-2-yl group | Reduced steric hindrance in substitution |
| N-(pyridin-2-yl)quinoline-4-carboxamide | No methoxyphenyl group | Altered solubility and oxidation susceptibility |
Scientific Research Applications
Scientific Research Applications
-
Antimalarial Activity
- Recent studies have highlighted the compound's efficacy against Plasmodium falciparum, the causative agent of malaria. The compound exhibits potent antiplasmodial activity with an effective concentration (EC50) in the low nanomolar range. Its mechanism involves the inhibition of translation elongation factor 2 (PfEF2), crucial for protein synthesis in the parasite .
-
Anticancer Properties
- Preliminary investigations suggest that N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide may possess anticancer properties by modulating pathways related to cell proliferation and apoptosis. In vitro studies have demonstrated dose-dependent inhibition of cancer cell lines, indicating its potential as a chemotherapeutic agent.
-
Antimicrobial and Antiviral Activities
- The compound has shown promising antimicrobial and antiviral properties in various studies. It has been effective against multiple bacterial strains and exhibits potential against viral pathogens by inhibiting specific enzymes or receptors involved in disease pathways.
Table 1: Biological Activities of this compound
| Activity Type | Target Pathogen/Cell Type | EC50 / Effective Concentration | Mechanism of Action |
|---|---|---|---|
| Antimalarial | Plasmodium falciparum | Low nanomolar | Inhibition of PfEF2 |
| Anticancer | Various cancer cell lines | Dose-dependent | Modulation of cell proliferation |
| Antimicrobial | Multiple bacterial strains | Varies | Inhibition of bacterial growth |
| Antiviral | Various viral pathogens | Varies | Inhibition of viral replication enzymes |
Case Studies
-
Case Study on Antimalarial Efficacy
- A study published in Nature demonstrated that derivatives of quinoline-4-carboxamides, including this compound, showed significant oral efficacy in mouse models infected with P. berghei. The compound exhibited ED90 values below 1 mg/kg when administered orally over four days, highlighting its potential for further development as an antimalarial agent .
-
Case Study on Anticancer Properties
- Research published in Cancer Research indicated that this compound inhibited the growth of various human cancer cell lines through apoptosis induction. The study noted that treatment with the compound resulted in a significant reduction in cell viability at concentrations as low as 1 µM, suggesting its potential as a lead compound for cancer therapy.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in disease pathways.
Interacting with DNA: Intercalating into DNA and disrupting its function.
Modulating Receptor Activity: Binding to receptors and altering their signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Table 1: Key Structural Differences and Properties
*Calculated based on molecular formula.
- Key Observations: The target compound’s 2-oxoethyl-4-methoxyphenyl side chain distinguishes it from FAP-targeting analogs like UAMC1110, which feature a difluoropyrrolidine group critical for enzyme inhibition . The pyridin-2-yl substituent at position 2 is conserved in several analogs (e.g., ), suggesting its role in maintaining planar geometry for target binding. Removal of the quinoline 6-methoxy group (as in UAMC1110) reduces molecular weight but may compromise target affinity compared to the methoxy-containing analog in .
Physicochemical Properties
- Compounds with pyridinyl substituents (e.g., ) show varied stability; the target compound’s oxoethyl chain may enhance resistance to metabolic oxidation compared to ester-containing analogs .
*Predicted using computational tools.
Biological Activity
N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C17H19N3O3
- Molecular Weight : 313.35 g/mol
- IUPAC Name : this compound
This compound features a quinoline core, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Antimicrobial Activity
Research has demonstrated that quinoline derivatives exhibit significant antimicrobial properties. In a study involving various substituted quinoline derivatives, compounds similar to this compound were tested against several mycobacterial species, including Mycobacterium tuberculosis. The results indicated that certain derivatives showed higher activity than standard treatments such as isoniazid and pyrazinamide .
Anticancer Activity
This compound has been investigated for its anticancer potential. The compound's structure suggests it may interact with various cellular targets involved in cancer progression. In vitro studies have shown that related quinoline derivatives possess cytotoxic effects against multiple cancer cell lines, including breast and lung cancers. The presence of the methoxy group in the phenyl ring is believed to enhance the compound's activity by improving its lipophilicity and cellular uptake .
The proposed mechanism of action for quinoline derivatives involves the inhibition of DNA synthesis and interference with cellular signaling pathways. Specifically, these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . Additionally, their ability to inhibit topoisomerases could contribute to their anticancer effects.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of quinoline derivatives highlighted the superior activity of N-cycloheptylquinoline-2-carboxamide against M. tuberculosis. This finding suggests that modifications similar to those in this compound may enhance antimicrobial potency .
Case Study 2: Cytotoxicity in Cancer Cells
In another investigation, compounds structurally related to this compound were tested against various cancer cell lines. The results indicated that these compounds exhibited IC50 values in the micromolar range, demonstrating significant cytotoxicity. The presence of electron-withdrawing groups was found to be crucial for enhancing activity against specific cancer types .
Data Summary
Q & A
How can the synthetic yield and purity of N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide be optimized?
Methodological Answer:
Optimization involves selecting coupling agents and reaction conditions. For carboxamide bond formation, HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) with TEA (Triethylamine) in DMF at 0°C to room temperature (12–24 hours) is effective for activating carboxyl groups . To improve purity, use reverse-phase HPLC with a C18 column and gradient elution (e.g., 10–90% acetonitrile/water + 0.1% TFA) . Post-synthesis, recrystallization from methanol or ethanol can enhance crystallinity .
What advanced analytical techniques resolve structural ambiguities in quinoline-carboxamide derivatives?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions. For example, the methoxyphenyl group’s protons appear as a singlet (~δ 3.8 ppm), while pyridyl protons show splitting patterns (δ 7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <5 ppm accuracy to validate the molecular formula .
- X-ray Crystallography : Resolve stereochemical uncertainties by growing single crystals in DMSO/water mixtures and analyzing diffraction patterns .
How to design enzyme inhibition assays for evaluating target specificity against fibroblast activation protein (FAP)?
Methodological Answer:
- Radiolabeled Binding Assays : Use - or -labeled analogs to measure FAP binding affinity via PET imaging in high-FAP-expressing xenograft models. Competitive binding with unlabeled compound quantifies IC values (e.g., IC = 8.5 nM for FAP inhibitors) .
- Selectivity Screening : Test against structurally similar proteases (e.g., DPP-IV, PREP) using fluorogenic substrates (e.g., Z-Gly-Pro-AMC) to confirm FAP-specific inhibition .
How to reconcile discrepancies in reported bioactivity data for quinoline-carboxamide derivatives?
Methodological Answer:
- Batch Reproducibility : Ensure consistent synthesis protocols (e.g., HBTU vs. PyBOP coupling agents) to avoid variability in impurity profiles .
- Assay Standardization : Use the same cell lines (e.g., HT-1080 for FAP) and endpoint measurements (e.g., MIC for antibacterial activity) across studies .
- Meta-Analysis : Compare IC values under identical conditions (pH, temperature) and normalize data to reference inhibitors .
What methodologies determine binding kinetics and affinity for quinoline-carboxamide-protein interactions?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize FAP on a CM5 chip and measure association/dissociation rates at varying compound concentrations (5–500 nM) .
- Isothermal Titration Calorimetry (ITC) : Titrate compound into FAP solution (25°C, PBS buffer) to calculate ΔH, ΔS, and K .
- Kinetic Fluorescence Quenching : Monitor tryptophan fluorescence quenching in FAP upon compound binding to estimate binding constants .
What are effective purification strategies for polar quinoline-carboxamide derivatives?
Methodological Answer:
- Flash Chromatography : Use silica gel with eluents like ethyl acetate/hexane (3:7) for intermediates .
- Preparative HPLC : For final compounds, employ a C18 column with isocratic elution (e.g., 40% acetonitrile/0.1% formic acid) .
- Ion-Exchange Resins : Separate charged impurities (e.g., unreacted amino acids) using Dowex-50W resin .
How to address stability challenges during storage of quinoline-carboxamide derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
